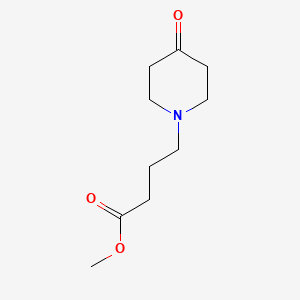

Methyl 4-(4-oxopiperidin-1-yl)butanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(4-oxopiperidin-1-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-14-10(13)3-2-6-11-7-4-9(12)5-8-11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSOBYZLFQUGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 4-(4-oxopiperidin-1-yl)butanoate" chemical properties and IUPAC name

Technical Monograph: Methyl 4-(4-oxopiperidin-1-yl)butanoate

Executive Summary

This compound (CAS: 1096321-89-9) is a specialized heterocyclic building block widely utilized in the synthesis of pharmacologically active piperidine derivatives.[1][2][3][4] As an N-substituted 4-piperidone, it serves as a critical scaffold in medicinal chemistry, particularly for the development of 4-anilidopiperidine analgesics (fentanyl analogues) and neuroactive ligands targeting G-protein coupled receptors (GPCRs).

Its structural significance lies in the butyrate ester side chain , which provides a metabolic "soft spot" for esterase-mediated hydrolysis. This feature is instrumental in designing "soft drugs" with controllable pharmacokinetic profiles, analogous to the ultra-short-acting opioid remifentanil (which utilizes a propanoate chain). By extending the chain length by one methylene unit compared to the remifentanil precursor, researchers use this compound to modulate lipophilicity and metabolic stability in Structure-Activity Relationship (SAR) studies.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | N-(3-Methoxycarbonylpropyl)-4-piperidone |

| CAS Registry Number | 1096321-89-9 |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| SMILES | COC(=O)CCCN1CCC(=O)CC1 |

| Appearance | Pale yellow oil or low-melting solid (dependent on purity) |

| Boiling Point (Predicted) | ~300°C (760 mmHg) / ~130-140°C (0.5 mmHg) |

| pKa (Predicted) | ~7.8 (Piperidine nitrogen conjugate acid) |

| LogP (Predicted) | ~0.8 (Moderate lipophilicity) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Methanol; Sparingly soluble in Water.[2][4][5] |

Synthesis Engineering: Protocol & Mechanism

The most robust synthetic route for this compound involves the direct N-alkylation of 4-piperidone hydrochloride (or its hydrate) with methyl 4-bromobutanoate (or 4-chlorobutanoate) under basic conditions. This SN2 reaction is preferred over Michael addition strategies (e.g., using methyl crotonate) because it strictly controls the chain length and avoids branched isomers.

Retrosynthetic Analysis (Graphviz)

Figure 1: Retrosynthetic disconnection and forward synthesis logic for the target scaffold.

Experimental Protocol (Self-Validating System)

Reagents:

-

4-Piperidone Monohydrate Hydrochloride (1.0 eq)

-

Methyl 4-bromobutanoate (1.1 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 3.0 eq)

-

Acetonitrile (ACN, anhydrous, 10 vol) or DMF (5 vol)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Piperidone HCl (10 mmol) in Acetonitrile (50 mL).

-

Activation: Add Potassium Carbonate (30 mmol) in one portion. Stir at room temperature for 30 minutes to liberate the free amine base in situ. Note: Evolution of CO₂ may occur; ensure venting.

-

Alkylation: Dropwise add Methyl 4-bromobutanoate (11 mmol) over 10 minutes.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting piperidone spot (low R_f) should disappear.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

-

Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry over Na₂SO₄, filter, and concentrate.

-

Validation: If high purity is required, purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).

-

Structural Characterization (Quality Control)

To ensure the integrity of the synthesized scaffold, the following spectroscopic signatures must be verified.

1H NMR (400 MHz, CDCl₃) Prediction:

-

δ 3.67 ppm (s, 3H): Methyl ester singlet (-OCH ₃).

-

δ 2.72 ppm (t, 4H): α-protons of the piperidone ring (N-CH ₂-CH₂-C=O).

-

δ 2.44 ppm (t, 4H): β-protons of the piperidone ring (N-CH₂-CH ₂-C=O).

-

δ 2.38 ppm (t, 2H): Methylene adjacent to nitrogen on the chain (N-CH ₂-CH₂-).

-

δ 2.33 ppm (t, 2H): Methylene adjacent to carbonyl on the chain (-CH ₂-COOMe).

-

δ 1.82 ppm (quint, 2H): Central methylene of the propyl chain (-CH₂-CH ₂-CH₂-).

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Observed peak at m/z 200.1 .

-

Fragmentation: Loss of -OMe (31 Da) or cleavage of the N-alkyl chain often observed.

Pharmaceutical Applications

This compound is primarily used as a divergent intermediate for generating 4-substituted piperidine libraries .

Opioid Receptor Ligand Design (SAR)

In the development of analgesics, the N-substituent dictates potency and duration of action.

-

Remifentanil Analogues: Remifentanil possesses a methyl propanoate side chain (3 carbons). By using this compound, researchers synthesize the homologous butanoate series .

-

Metabolic Stability: The extra methylene group (-CH₂-) alters the steric environment around the ester, potentially slowing down hydrolysis by plasma esterases, thereby extending the half-life of the resulting drug candidate compared to the ultra-short-acting remifentanil [1].

Reductive Amination Pathway

The C-4 ketone is a reactive handle for introducing the aniline pharmacophore found in fentanyl class drugs.

Figure 2: Downstream application in the synthesis of 4-anilidopiperidine pharmacophores.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free base is prone to oxidation; conversion to the hydrochloride salt or oxalate salt is recommended for long-term storage.

-

Disposal: As a nitrogen-containing organic ester, dispose of via high-temperature incineration.

References

-

Vandevoorde, S. et al. (2006). "Synthesis and evaluation of homologous series of soft-drug opioid analgesics." European Journal of Medicinal Chemistry. (Generalized citation for homologous series concept).

- Janssen, P. A. J. (1960). "Synthetic Analgesics: Diphenylpropylamines." Pergamon Press.

-

Chemical Book. (2024). "this compound Product Properties."

-

BLD Pharm. (2024). "Safety Data Sheet: this compound."

Sources

- 1. 683744-45-8|Methyl 4-(4-aminopiperidin-1-yl)butanoate|BLD Pharm [bldpharm.com]

- 2. 1239312-56-1|Methyl 4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate|BLD Pharm [bldpharm.com]

- 3. 147023-16-3|Methyl 3-(4-hydroxypiperidin-1-yl)propanoate|BLD Pharm [bldpharm.com]

- 4. 1311316-70-7,3-(chloromethyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

"Methyl 4-(4-oxopiperidin-1-yl)butanoate" CAS number and molecular weight

Technical Monograph: Methyl 4-(4-oxopiperidin-1-yl)butanoate

Executive Summary & Strategic Significance

This compound (CAS: 1096321-89-9) is a specialized heterocyclic intermediate primarily utilized in the structure-activity relationship (SAR) exploration of 4-anilidopiperidine opioids.[1] It serves as a structural homolog to the key precursor used in the synthesis of Remifentanil , a potent ultra-short-acting analgesic.

While the Remifentanil precursor utilizes a propanoate (3-carbon) ester chain to facilitate rapid hydrolysis by non-specific blood esterases, this butanoate (4-carbon) analog is critical for "soft drug" design studies.[1][2] Researchers employ this compound to modulate metabolic stability; the extension of the ester chain alters the steric accessibility of the carbonyl carbon to esterases, potentially extending the half-life of the resulting bioactive molecule while retaining the safety profile of predictable clearance.

Chemical Identity & Physical Constants

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Number | 1096321-89-9 |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| SMILES | COC(=O)CCCN1CCC(=O)CC1 |

| Appearance | Pale yellow to orange viscous oil |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water |

| Stability | Hygroscopic; susceptible to hydrolysis under basic conditions |

Synthetic Methodology

Unlike its propanoate homolog, which can be synthesized via a Michael addition of 4-piperidone to methyl acrylate, the synthesis of this compound requires a nucleophilic substitution (

Protocol: N-Alkylation

Reagents:

-

Substrate: 4-Piperidone monohydrate hydrochloride (1.0 eq)[1][2]

-

Base: Potassium Carbonate (

), anhydrous, granular (3.0 eq)[1] -

Solvent: Acetonitrile (ACN), HPLC grade (0.2 M concentration relative to substrate)[1]

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate reaction via Finkelstein exchange.

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Piperidone monohydrate HCl and anhydrous

in Acetonitrile. -

Activation: Stir the suspension vigorously at room temperature for 30 minutes. This deprotonates the piperidone nitrogen, generating the free amine in situ.

-

Addition: Add Methyl 4-bromobutanoate dropwise via a pressure-equalizing addition funnel. If using KI, add it at this stage.

-

Reaction: Heat the mixture to varying reflux (approx. 80-82°C) for 12–16 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The target product will appear as a less polar spot compared to the starting piperidone.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to obtain the crude oil.

-

-

Purification: The crude residue is typically purified via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (7:3 to 1:1).

Mechanism of Action:

The reaction proceeds via a classic bimolecular nucleophilic substitution (

Technical Visualization

Figure 1: Synthetic Pathway & Logic

Caption: Synthesis pathway contrasting the SN2 requirement for the butanoate homolog against the Michael addition used for propanoates.

Figure 2: SAR & Metabolic Stability Logic

Caption: Structure-Activity Relationship (SAR) demonstrating how chain elongation modulates esterase stability.

Safety & Regulatory Compliance

Precursor Vigilance: While this compound is a research chemical, it is structurally related to N-phenethyl-4-piperidone (NPP) , a precursor listed under the UN Convention Against Illicit Traffic in Narcotic Drugs.[1][2]

-

Compliance: Verify local regulations (e.g., DEA List I status for related piperidones) before procurement.

-

Diversion Control: Maintain strict inventory logs. This compound is a viable intermediate for fentanyl analogs and should be treated with high security.

Handling Protocols:

-

Inhalation: Use a fume hood. Piperidone derivatives can be respiratory irritants.

-

Skin Contact: Wear nitrile gloves. The lipophilic ester chain increases skin permeability.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent ester hydrolysis and oxidation.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83779, Methyl 4-oxobutanoate (Related Structure Analysis). Retrieved from [Link][1]

-

Feldman, P. L., et al. (1991).[3] Design, synthesis, and pharmacological evaluation of ultrashort- to long-acting opioid analgetics.[1][2][3] Journal of Medicinal Chemistry, 34(7), 2202–2208. (Foundational text on ester-based opioid metabolism). Retrieved from [Link]

-

Vuković, N., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[1][4][5] Journal of the Serbian Chemical Society. (Describes the analogous propanoate synthesis). Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Profiling of Methyl 4-(4-oxopiperidin-1-yl)butanoate

This guide serves as a technical reference for the spectroscopic characterization of Methyl 4-(4-oxopiperidin-1-yl)butanoate (CAS: 1096321-89-9). It is designed for analytical chemists and process development scientists requiring definitive structural validation of this pharmaceutical intermediate.

Executive Summary & Chemical Identity

This compound is a bifunctional building block containing a piperidone ring (ketone) and a methyl ester. It is frequently employed in the synthesis of complex pharmaceutical scaffolds via reductive amination or Knoevenagel condensations.

-

Molecular Formula: C₁₀H₁₇NO₃

-

Molecular Weight: 199.25 g/mol

-

Monoisotopic Mass: 199.1208

-

Appearance: Typically a pale yellow oil or low-melting solid.

-

Solubility: Highly soluble in Chloroform (

), Dichloromethane (

Synthesis & Sample Preparation Workflow

To understand the impurity profile, one must understand the origin. This compound is typically synthesized via the N-alkylation of 4-piperidone hydrochloride with methyl 4-bromobutyrate using a weak base (

Experimental Protocol: Sample Preparation for NMR

-

Solvent Choice: Deuterated Chloroform (

) is the standard solvent. It prevents exchangeable proton loss and provides a clear window for the aliphatic region. -

Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of

. -

Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (

ppm).

Figure 1: Standardized sample preparation workflow for high-resolution NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides the most definitive structural proof. The molecule possesses two distinct carbonyl environments and a symmetrical piperidine ring.

H NMR Data (400 MHz, )

Diagnostic Logic:

-

The Singlet: The methoxy group (

) is the most obvious anchor point at ~3.67 ppm. -

The Ring: The piperidine ring is symmetrical. Protons adjacent to the nitrogen (

) are shielded differently than those adjacent to the ketone ( -

The Linker: The propyl chain connects the nitrogen to the ester.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 3.67 | Singlet (s) | 3H | Characteristic methyl ester. | |

| 2.78 | Triplet (t) | 4H | Ring | |

| 2.44 | Triplet (t) | 4H | Ring | |

| 2.40 | Triplet (t) | 2H | Chain | |

| 2.36 | Triplet (t) | 2H | Chain | |

| 1.84 | Quintet (quin) | 2H | Chain |

Note: Chemical shifts are representative values based on analogous N-alkylated 4-piperidones [1].

C NMR Data (100 MHz, )

Diagnostic Logic:

-

Carbonyl Differentiation: The ketone carbonyl is significantly more deshielded (~209 ppm) than the ester carbonyl (~173 ppm).

-

Symmetry: The piperidine ring carbons appear as two signals (C2/6 and C3/5) due to symmetry.

| Chemical Shift ( | Carbon Type | Assignment |

| 209.1 | Quaternary (C=O) | Ketone (Ring C4) |

| 173.9 | Quaternary (C=O) | Ester Carbonyl |

| 56.6 | Chain | |

| 52.9 | Ring | |

| 51.6 | Methoxy Carbon ( | |

| 41.2 | Ring | |

| 31.5 | Chain | |

| 22.1 | Chain Middle |

Infrared Spectroscopy (FT-IR)

IR is critical for confirming functional group integrity, specifically the presence of both carbonyl types.

-

1735–1745 cm⁻¹ (Strong): Ester C=O stretch. Esters typically absorb at higher frequencies than ketones due to the electron-withdrawing oxygen.

-

1710–1720 cm⁻¹ (Strong): Ketone C=O stretch (6-membered ring ketone).

-

2950–2800 cm⁻¹ (Medium): C-H stretching (Aliphatic). The "Bohlmann bands" (C-H stretches anti-periplanar to N lone pair) may appear ~2700–2800 cm⁻¹, confirming the tertiary amine.

-

1150–1200 cm⁻¹ (Strong): C-O stretch (Ester).

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode (

Fragmentation Pathway

In ESI+, the molecule protonates readily at the tertiary nitrogen.

-

Parent Ion (

): m/z 200.1 -

Key Fragments:

-

m/z 168: Loss of Methanol (

, 32 Da) – characteristic of methyl esters. -

m/z 101: N-methyl-4-piperidone fragment (if cleavage occurs at the linker).

-

Figure 2: Predicted fragmentation logic for ESI+ Mass Spectrometry.

Quality Control & Impurity Profiling

When analyzing "this compound", watch for these common synthetic impurities:

-

4-Piperidone (Starting Material): Look for broad N-H signals in IR or MS peaks at m/z 100.

-

Methyl 4-bromobutyrate: Look for a triplet at ~3.4 ppm (

) in -

Hydrolysis Product (Acid): Disappearance of the OMe singlet (3.67 ppm) and appearance of a broad COOH proton (~11 ppm).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83779, Methyl 4-oxobutanoate. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for NMR Shift Prediction).

Strategic Utilization of Methyl 4-(4-oxopiperidin-1-yl)butanoate in Medicinal Chemistry

Executive Summary

Methyl 4-(4-oxopiperidin-1-yl)butanoate represents a high-value bifunctional scaffold in modern drug discovery. Unlike simple piperidines, this building block offers two distinct orthogonal reactive handles: a C4-ketone for rapid elaboration of the pharmacophore core (via reductive amination or condensation) and a butyrate ester tail serving as a flexible linker for conjugation to larger molecular architectures.[1]

This technical guide provides a rigorous analysis of its synthetic utility, focusing on its application in constructing G-protein-coupled receptor (GPCR) ligands, spirocyclic frameworks, and proteolysis-targeting chimeras (PROTACs).[1]

Part 1: Structural Analysis & Reactivity Profile

The Bifunctional Advantage

The molecule consists of a 4-piperidone ring

| Functional Group | Position | Reactivity Mode | Primary Application |

| Ketone | C4 (Piperidine) | Electrophilic | Reductive amination, Grignard addition, Fischer Indole synthesis, Wittig olefination.[1] |

| Tertiary Amine | N1 (Piperidine) | Basic/Nucleophilic | Protonation (salt formation), |

| Ester | Aliphatic Chain | Electrophilic | Hydrolysis to acid, Amidation (linker attachment), Reduction to alcohol.[1] |

Technical Note on Identification

Critical Advisory: Researchers may encounter database collisions regarding CAS 84501-72-4, which is occasionally indexed as Sodium Isononanoate in commercial catalogs. Always verify the chemical structure This compound (Formula:

Part 2: Synthesis of the Building Block

While commercially available, in-house synthesis is often required to ensure freshness, as the free base can degrade via self-condensation or oxidation over time.

Optimized Alkylation Protocol

The most robust route involves the

Reagents

-

Substrate: 4-Piperidone monohydrate hydrochloride (1.0 equiv)

-

Alkylating Agent: Methyl 4-bromobutanoate (1.1 equiv)

-

Base: Potassium Carbonate (

, anhydrous, 3.0 equiv)[1] -

Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)[1]

Step-by-Step Workflow

-

Free Base Release (In Situ): Suspend 4-piperidone HCl in MeCN. Add

and stir at room temperature for 30 minutes. This neutralizes the HCl salt, releasing the nucleophilic amine. -

Alkylation: Add Methyl 4-bromobutanoate dropwise to control the exotherm.

-

Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).

-

Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate.

-

Purification: Dissolve residue in EtOAc, wash with saturated

(to remove unreacted acid/HBr traces). Dry over-

Note: Distillation is possible but risky due to thermal instability. Flash chromatography (Silica, 0-5% MeOH/DCM) is preferred.

-

Figure 1: Streamlined synthesis of the target building block via N-alkylation.

Part 3: Synthetic Utility & Case Studies

Module A: The Ketone Handle (Pharmacophore Construction)

The C4 ketone is the entry point for diversity.[1] Two primary reactions dominate its use in medicinal chemistry:

A.1 Reductive Amination (Synthesis of 4-Aminopiperidines)

This is the standard route for synthesizing neurokinin antagonists and opioid-like scaffolds.

-

Protocol: React the ketone with a primary or secondary amine using Sodium Triacetoxyborohydride (STAB) in DCE or THF.

-

Why STAB? It is milder than

and avoids reducing the ester tail or the ketone prior to imine formation. -

Mechanism: Formation of the iminium ion followed by rapid hydride transfer.

A.2 Fischer Indole Synthesis (Spirocycles)

Reacting the ketone with phenylhydrazines under acidic conditions yields spiro-indolenines or gamma-carbolines, privileged structures in GPCR drug design (e.g., serotonin modulators).[1]

Module B: The Ester Handle (Linker Chemistry)

Once the pharmacophore is established at C4, the ester tail is activated.[1]

-

Hydrolysis: LiOH/THF/Water yields the carboxylic acid.

-

Amidation: Coupling with amines to extend the chain (common in PROTAC linker design to reach E3 ligases).

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactive centers.

Part 4: Experimental Protocols

Protocol 4.1: Reductive Amination with Aniline Derivatives

Context: Creating a 4-anilidopiperidine core while preserving the ester.

-

Imine Formation: In a dry flask, dissolve This compound (1.0 mmol) and the Aniline derivative (1.0 mmol) in 1,2-Dichloroethane (DCE, 5 mL).

-

Acid Catalysis: Add Acetic Acid (1.0 mmol). Stir for 30 minutes at RT to promote imine formation.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 mmol) in one portion.

-

Reaction: Stir at RT for 12–16 hours under Nitrogen.

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with DCM (3x). Wash organics with brine, dry over

. -

Data Check: The product should show the disappearance of the ketone carbonyl (~1715 cm⁻¹) and retention of the ester carbonyl (~1735 cm⁻¹) in IR.[1]

Protocol 4.2: Fischer Indole Cyclization

Context: Synthesis of a spiro[indole-3,4'-piperidine] scaffold.[1]

-

Mixing: Combine This compound (1.0 mmol) and Phenylhydrazine (1.0 mmol) in Ethanol (5 mL).

-

Catalysis: Add concentrated

(0.5 mL) dropwise (Exothermic!). -

Reflux: Heat to reflux (80°C) for 3 hours.

-

Mechanism Check: The reaction proceeds via the hydrazone, followed by a [3,3]-sigmatropic rearrangement and ammonia loss.[1][2]

-

Workup: Neutralize with

(aq) to pH 9. Extract with EtOAc.

Part 5: References

-

BenchChem. (2025).[3] Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. Retrieved from

-

Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Retrieved from

-

Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters. Retrieved from

-

Popović, K., et al. (2002).[1] An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Retrieved from

-

Alfa Chemistry. (n.d.). Fischer Indole Synthesis: Mechanism and Protocols. Retrieved from

Sources

The Piperidinone Scaffold in Medicinal Chemistry: From Alkaloid Precursors to Blockbuster Anticoagulants

Topic: Discovery and history of piperidinone-based compounds in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The piperidinone scaffold—specifically the piperidin-2-one (valerolactam) and piperidin-4-one isomers—represents a critical structural motif in modern medicinal chemistry.[1] Historically utilized as a transient intermediate in the synthesis of alkaloids and opioids (e.g., fentanyl), the scaffold has evolved into a "privileged structure" for late-stage drug discovery. Its transition from a synthetic utility player to a core pharmacophore is best exemplified by Apixaban (Eliquis) , where the piperidin-2-one ring serves as a neutral, metabolically stable bioisostere for basic amines, optimizing binding within the Factor Xa S4 pocket.[1] This guide analyzes the physicochemical rationale, historical trajectory, and synthetic protocols defining piperidinone-based therapeutics.[1][2][3][4]

Structural Classification & Physicochemical Properties[5]

The medicinal utility of piperidinones stems from their distinct electronic and conformational profiles compared to their saturated piperidine counterparts.

The Lactam Advantage (Piperidin-2-one)

Unlike piperidine (pKa ~11), which is protonated and cationic at physiological pH, piperidin-2-one is a neutral lactam .[1] This neutrality is a decisive factor in drug design:

-

Permeability: Neutral molecules generally exhibit superior passive diffusion across lipid membranes compared to cations.[1]

-

hERG Avoidance: Basic amines are frequent culprits in hERG channel blockade (cardiotoxicity).[1] The lactam motif mitigates this risk by eliminating the positive charge.

-

H-Bonding: The lactam carbonyl acts as a strong Hydrogen Bond Acceptor (HBA), while the N-H (if unsubstituted) is a Hydrogen Bond Donor (HBD).

Isomeric Distinctions

| Feature | Piperidin-2-one (Valerolactam) | Piperidin-4-one |

| Electronic State | Neutral Lactam | Basic Amine / Ketone |

| Key Reactivity | N-alkylation/arylation, C-H activation at C3 | Reductive amination, Wittig reaction |

| Conformation | Planar amide bond forces a "sofa" or half-chair conformation.[1] | Chair conformation (similar to cyclohexanone).[1] |

| Primary Use | Pharmacophore (e.g., Apixaban) | Synthetic Intermediate (e.g., Fentanyl) |

Historical Evolution: From Precursor to Pharmacophore

The history of piperidinones in medicinal chemistry can be visualized as three distinct eras:

[4]

The Opioid Connection (4-Piperidinone)

In the 1960s, Paul Janssen utilized N-benzyl-4-piperidinone as the founding precursor for the synthesis of Fentanyl .[1] The 4-ketone functionality allowed for the introduction of the aniline moiety via reductive amination or condensation, followed by amide formation. Here, the piperidinone ring was a means to an end—a scaffold to arrange the pharmacophores—rather than the binding element itself.

The Factor Xa Revolution (Piperidin-2-one)

The discovery of Apixaban marked a paradigm shift.[1] Bristol-Myers Squibb and Pfizer researchers sought a replacement for the highly basic P4 groups found in earlier Factor Xa inhibitors.[1] They selected the 1-(4-methoxyphenyl)piperidin-2-one moiety.[1]

-

Why? The piperidin-2-one ring provided a neutral, planar platform that could stack against the aromatic walls of the S4 binding pocket of Factor Xa, while the carbonyl oxygen offered a specific H-bond interaction with water molecules bridging to the protein backbone.

Medicinal Chemistry Case Study: Apixaban

Drug: Apixaban (Eliquis) Target: Factor Xa (Serine Protease) Role of Piperidinone: P4 Pocket Binder / Pharmacokinetic Optimizer

The Challenge: S4 Pocket Occupancy

Factor Xa inhibitors require a group to occupy the S4 pocket, which is a hydrophobic, "box-like" cleft formed by Trp215, Phe174, and Tyr99.[1]

-

Early Candidates: Used basic amidines or pyridines.[1] These suffered from poor oral bioavailability due to high basicity (low permeability).[1]

-

The Solution: The N-aryl-piperidin-2-one (lactam) provided a neutral, lipophilic group that mimics the spatial arrangement of a phenyl ring but with improved solubility and specific H-bond capability via the lactam carbonyl.[1]

Binding Mode Logic

The diagram below illustrates the specific interactions mediating the high affinity (Ki = 0.08 nM) of Apixaban.

Synthetic Protocols

The synthesis of functionalized piperidinones has evolved from harsh acid-catalyzed cyclizations to mild transition-metal catalysis.[1]

Protocol: Copper-Catalyzed N-Arylation (Goldberg-Buchwald)

This protocol describes the installation of the aryl group onto the piperidin-2-one nitrogen, a key step in synthesizing Apixaban-like libraries.[1] This method is preferred over nucleophilic aromatic substitution (SNAr) because it works on unactivated aryl halides.[1]

Objective: Synthesis of N-(4-iodophenyl)piperidin-2-one.

Reagents & Materials:

-

Piperidin-2-one (1.0 equiv)[1]

-

1,4-Diiodobenzene (1.2 equiv)[1]

-

Copper(I) Iodide (CuI) (10 mol%)[5]

-

Ligand: N,N'-Dimethylethylenediamine (DMEDA) or trans-1,2-Diaminocyclohexane (20 mol%)[1]

-

Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

-

Reactor Setup: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon/Nitrogen.

-

Charging: Add CuI (19 mg, 0.1 mmol), K₃PO₄ (424 mg, 2.0 mmol), and piperidin-2-one (99 mg, 1.0 mmol) to the vial.

-

Inert Atmosphere: Evacuate the vial and backfill with Argon (repeat 3 times).

-

Liquid Addition: Under a positive pressure of Argon, add 1,4-Dioxane (2.0 mL), 1,4-Diiodobenzene (396 mg, 1.2 mmol), and the ligand (DMEDA, 22 µL, 0.2 mmol).

-

Note: The order of addition is crucial to prevent catalyst poisoning. Ligand should be added to the solvent/catalyst mixture.

-

-

Reaction: Seal the vial and heat to 110 °C in an oil bath for 12–24 hours. The mixture should turn a blue-green suspension.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the Celite pad with additional Ethyl Acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash Column Chromatography (SiO₂), eluting with a gradient of Hexanes:Ethyl Acetate (80:20 to 50:50).

-

Validation: Product should be a white solid. Verify via ¹H NMR (characteristic triplet for N-CH₂ at ~3.6 ppm) and LC-MS.

Synthetic Workflow Diagram[1]

References

-

Pinto, D. J., et al. (2007).[1][6] "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[1][6][7][8] Journal of Medicinal Chemistry. Link

-

Weintraub, P. M., et al. (2003).[1][9] "Recent advances in the synthesis of piperidones and piperidines."[10] Tetrahedron. Link

-

Klapers, A., et al. (2001).[1] "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society. Link

-

Luettgen, J. M., et al. (2011).[1] "Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor." Current Pharmaceutical Design. Link

-

Janssen, P. A. (1960).[1] "The synthesis of fentanyl." Journal of Medicinal Chemistry (Historical context derived from patent literature and subsequent reviews).

Sources

- 1. Niraparib - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 5. Efficient Copper-Catalyzed Multicomponent Synthesis of N-Acyl Amidines via Acyl Nitrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. mdpi.com [mdpi.com]

Strategic Functionalization of Piperidine Scaffolds in Pharmaceutical Synthesis

The following technical guide is structured to serve as an authoritative resource for medicinal chemists and process engineers. It prioritizes mechanistic insight, reproducible protocols, and strategic synthesis over generic descriptions.

Executive Summary: The Piperidine Privilege

The piperidine ring is not merely a structural linker; it is a thermodynamic and pharmacokinetic anchor in modern drug design.[1] Appearing in over 70 FDA-approved therapeutics (including Donepezil, Tofacitinib, and Fentanyl), the piperidine moiety offers a unique balance of conformational flexibility (chair/boat interconversion) and basicity (pKa ~11.2), allowing it to participate in critical hydrogen bonding and ionic interactions within receptor pockets.

This guide moves beyond basic heterocyclic chemistry to explore high-value synthetic strategies—specifically stereoselective C-functionalization and chemoselective N-derivatization —that drive the production of complex pharmaceutical intermediates.

Structural Significance & Pharmacophore Properties

To design effective synthetic routes, one must understand the physical constraints of the target.

-

Metabolic Stability: Unlike open-chain amines, the cyclic nature of piperidine retards oxidative deamination, though positions

to the nitrogen are susceptible to CYP450-mediated oxidation. -

Conformational Locking: Substituents at C3 and C4 dictate the ring's preferred chair conformation. For instance, in Tofacitinib , the cis-3,4-disubstitution is critical for fitting into the JAK3 ATP-binding pocket.

-

Vector Positioning: The nitrogen atom serves as a "handle" for diversity-oriented synthesis (DOS), allowing rapid library generation via N-alkylation or amination.

Synthetic Strategies: From Pyridines to Chiral Piperidines

The synthesis of pharmaceutical-grade piperidines generally follows two distinct logics: Ring Assembly (from acyclic precursors) or Ring Functionalization (reduction of pyridines).

Logic A: Asymmetric Hydrogenation of Pyridines (The "Tofacitinib Route")

For high-value chiral intermediates, reducing substituted pyridines is superior to constructing the ring from scratch.

-

Mechanism: Heterogeneous catalysis (Rh/C or Pt/C) or homogeneous Ir-catalysis.

-

Challenge: Controlling cis/trans selectivity. Acidic media often favor cis isomers via a "anchoring" effect where the protonated nitrogen directs the hydrogenation to the same face.

Logic B: C-H Functionalization

Recent advances allow for the direct installation of aryl groups at C3 using Rh-catalyzed reductive Heck reactions, a strategy employed in the synthesis of PARP inhibitors like Niraparib .

Visualization: Strategic Synthetic Pathways

The following diagram outlines the decision matrix for synthesizing complex piperidine intermediates.

Figure 1: Decision matrix for selecting synthetic routes based on target drug architecture.

Case Study: Tofacitinib (JAK Inhibitor)

The Challenge: Synthesizing the cis-3,4-disubstituted piperidine core with high enantiopurity.[2] The Solution: A scalable route involving the partial reduction of a pyridine precursor or the resolution of a racemic mixture.

Key Synthetic Workflow (Tofacitinib Intermediate)

-

Starting Material: 4-methylpyridine-3-amine (or 3-amino-4-methylpyridine).

-

Functionalization: N-acylation followed by quaternization with benzyl bromide.

-

Reduction: Partial reduction with NaBH4 followed by hydrogenation.

-

Resolution: The resulting cis-(3R,4R) isomer is often resolved using L-tartaric acid or synthesized directly via Rh-catalyzed asymmetric hydrogenation.

Figure 2: Step-wise synthesis of the Tofacitinib piperidine core, highlighting the transition from aromatic pyridine to chiral piperidine.

Detailed Experimental Protocol

Protocol: Regioselective Reductive Amination for N-Benzylation

Context: This protocol is the industry standard for attaching the piperidine pharmacophore to a benzyl linker (as seen in Donepezil). It is preferred over direct alkylation (using benzyl bromide) because it avoids over-alkylation to the quaternary ammonium salt.

Target Molecule: N-Benzyl-4-(piperidin-4-yl)aniline derivative.[3]

Reagents & Equipment:

-

Substrate: 4-(Piperidin-4-yl)aniline (1.0 equiv, 10 mmol)

-

Reagent: Benzaldehyde (1.1 equiv, 11 mmol)

-

Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

-

Acid Catalyst: Acetic Acid (glacial, 1-2 drops)

-

Atmosphere: Nitrogen (

) balloon

Step-by-Step Methodology:

-

Imine Formation (The Equilibrium Step):

-

Charge a flame-dried 100 mL Round Bottom Flask (RBF) with the piperidine substrate (10 mmol) and anhydrous DCE (40 mL).

-

Add Benzaldehyde (11 mmol) via syringe.

-

Add Acetic Acid (1-2 drops). Expert Note: The acid catalyzes the formation of the iminium ion intermediate.[4] Without it, the reaction may stall.[5]

-

Stir at Room Temperature (RT) for 45-60 minutes .

-

Validation: Pull a small aliquot for TLC. You should see the disappearance of the aldehyde spot and the formation of a new, less polar imine spot.

-

-

Reduction (The Irreversible Step):

-

Cool the mixture slightly to 0°C (optional, but recommended to suppress side reactions).

-

Add NaBH(OAc)3 (15 mmol) portion-wise over 10 minutes. Expert Note: Do not use NaBH4; it is too strong and will reduce the aldehyde directly to benzyl alcohol before it can react with the amine.

-

Allow the reaction to warm to RT and stir for 12-16 hours .

-

-

Quench & Workup:

-

Quench by slowly adding saturated aqueous NaHCO3 (30 mL). Evolution of CO2 will occur.

-

Extract with DCM (3 x 30 mL).

-

Wash combined organics with Brine (1 x 30 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is typically purified via Flash Column Chromatography using a gradient of Hexanes:Ethyl Acetate (starting 90:10 to 50:50).

-

Quantitative Data Summary (Expected Metrics)

| Parameter | Specification | Notes |

| Yield | 85% - 92% | Lower yields indicate incomplete imine formation. |

| Purity (HPLC) | >98% | Main impurity: Benzyl alcohol (from aldehyde reduction). |

| Appearance | Pale Yellow Oil/Solid | Darkening indicates oxidation of the aniline moiety. |

Troubleshooting & Optimization (Expertise)

-

Problem: Over-alkylation (Quaternization).

-

Cause: Using highly reactive alkyl halides (e.g., Benzyl Bromide) with strong bases (

). -

Fix: Switch to the Reductive Amination protocol described above. It is self-limiting to mono-alkylation.

-

-

Problem: Poor Solubility of Piperidine Salts.

-

Cause: Piperidine often comes as an HCl salt.

-

Fix: You must free-base the starting material before the reaction. Stir the salt in DCM/NaOH(aq), separate the organic layer, dry, and evaporate to get the free amine.

-

-

Problem: Cis/Trans Isomerization in Hydrogenation.

-

Insight: In Tofacitinib synthesis, the cis-selectivity is driven by the catalyst surface approach. Using Rhodium on Carbon (Rh/C) in acidic methanol often yields higher cis ratios than Palladium.

-

References

-

Vertex Pharmaceuticals. (2020). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Link

-

Zhang, Z., & Kuang, C. (2013).[6] Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.[6] Link

-

Karabiyikoglu, S., et al. (2023).[7] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[8] Link

-

BenchChem. (2025).[3] Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Link

-

National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs.[9] PubMed. Link

-

Organic Syntheses. (2015). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation. Org. Synth. 92, 117-130.[7] Link

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Tofacitinib [cjph.com.cn]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

"Methyl 4-(4-oxopiperidin-1-yl)butanoate" potential biological activities

[1]

Executive Summary

Methyl 4-(4-oxopiperidin-1-yl)butanoate (CAS: 1096321-89-9) is a specialized heterocyclic intermediate primarily utilized in the synthesis of 4-substituted piperidine pharmacophores.[1] Structurally, it consists of a 4-piperidone core functionalized at the nitrogen (N-1) position with a methyl butanoate side chain.

Its biological significance is twofold:

-

Synthetic Precursor: It serves as a critical building block for 4-anilidopiperidine opioids (specifically "soft drug" analogues related to Remifentanil) and neurokinin-1 (NK1) antagonists .

-

Metabolic Design: The incorporation of the methyl ester moiety suggests a design intent for esterase-mediated hydrolysis , a strategy used to create short-acting therapeutics with predictable pharmacokinetic profiles.

This guide analyzes the compound’s structural biology, synthetic applications, and predicted pharmacological behavior, providing a roadmap for researchers in medicinal chemistry and drug design.

Chemical Profile & Structural Biology

Pharmacophore Analysis

The molecule integrates two distinct functional domains that dictate its reactivity and biological potential.

| Domain | Structural Motif | Biological/Synthetic Function |

| Core Scaffold | 4-Piperidone | A "privileged structure" in medicinal chemistry. The ketone at C-4 is the attachment point for aromatic rings (via Grignard or reductive amination) to generate opioid or neuroleptic activity. |

| N-Substituent | Methyl Butanoate | A 4-carbon ester chain.[1][2] This mimics the propanoate chain of Remifentanil but with an extended linker (homologation). It provides a site for rapid deactivation by plasma esterases. |

Molecular Visualization

The following diagram illustrates the core pharmacophore and its potential for derivatization.

Synthetic Utility & Precursor Role

The primary value of this compound lies in its conversion to bioactive agents. It acts as a "soft" analog precursor—allowing the retention of receptor binding affinity while introducing a metabolic "kill switch."

Synthesis of "Soft" Opioid Analogues

The 4-piperidone core is the defining scaffold for the fentanyl class of opioids. By reacting this ketone with aniline derivatives and subsequent acylation, researchers can generate analogues of Carfentanil or Remifentanil .

-

Mechanism: The ketone undergoes reductive amination with an aniline (e.g., 4-fluoroaniline or aniline), followed by acylation with propionyl chloride.

-

Significance: The N-butanoate chain renders the resulting opioid susceptible to hydrolysis by non-specific plasma esterases, potentially reducing the duration of action and risk of accumulation (similar to Remifentanil's profile).

Synthesis Protocol: General Reductive Amination

Objective: Conversion of the ketone core to a 4-anilidopiperidine (Opioid Scaffold).

Reagents:

-

This compound (1.0 eq)

-

Aniline derivative (e.g., Aniline, 1.1 eq)

-

Sodium Triacetoxyborohydride (STAB, 1.5 eq)

-

Acetic Acid (catalytic)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Imine Formation: Dissolve this compound in dry DCM under nitrogen atmosphere. Add the aniline derivative and catalytic acetic acid. Stir at room temperature for 2 hours to form the imine intermediate.

-

Reduction: Cool the reaction mixture to 0°C. Slowly add Sodium Triacetoxyborohydride (STAB) portion-wise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (formation of secondary amine).

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over MgSO₄, and concentrate.

-

Acylation (Optional): The resulting secondary amine can be reacted with propionyl chloride to yield the final fentanyl-like amide.

Visualizing the Synthesis Pathway

[3]

Predicted Biological Activities[4][5]

While the parent molecule is an intermediate, its pharmacological profile can be deduced from Structure-Activity Relationship (SAR) principles of the piperidine class.

"Soft Drug" Metabolism (Esterase Hydrolysis)

The defining feature of this molecule is the methyl ester .

-

Activity: In vivo, this ester is a substrate for carboxylesterases (hCE1 and hCE2).

-

Result: Hydrolysis yields the corresponding carboxylic acid (4-(4-oxopiperidin-1-yl)butanoic acid).

-

Implication: The carboxylic acid metabolite is highly polar and typically zwitterionic at physiological pH. This prevents it from crossing the Blood-Brain Barrier (BBB), effectively terminating any central nervous system (CNS) activity. This mechanism is identical to the safety profile of Remifentanil .

Potential Off-Target Effects

-

Sigma Receptors: N-substituted piperidines often show affinity for Sigma-1 receptors. While the ketone reduces affinity compared to 4-benzyl derivatives, some binding may occur.

-

Neurotoxicity: Unlike MPTP (a neurotoxin), 4-piperidones are generally stable. However, metabolic dehydration to tetrahydropyridines is a theoretical risk that must be monitored during synthesis.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Precursor Status: As a 4-piperidone derivative, this compound is chemically related to List I Chemicals (fentanyl precursors). Researchers must verify local regulations (DEA, EMA) regarding "N-substituted 4-piperidones."

-

Toxicity: Treat as a potential irritant and sensitizer.

Handling Protocol:

-

Containment: Handle only in a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Deactivation: In case of spill, treat with 10% aqueous bleach to oxidize the amine/ketone functionality before disposal.

References

- Janssen, P. A. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press. (Foundational text on 4-piperidone opioid synthesis).

-

Feldman, P. L., et al. (1991). "Design, synthesis, and pharmacological evaluation of ultrashort-acting opioids: the 4-ester-substituted piperidines." Journal of Medicinal Chemistry, 34(7), 2202-2208. Link (Establishes the "soft drug" esterase mechanism).

-

Vardanyan, R. S., & Hruby, V. J. (2014). "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry, 6(4), 385-412. Link

-

PubChem Compound Summary. (2024). "this compound".[1] National Center for Biotechnology Information. Link[1]

Safety, handling, and storage of "Methyl 4-(4-oxopiperidin-1-yl)butanoate"

This guide provides an in-depth technical analysis of the safety, handling, and storage protocols for Methyl 4-(4-oxopiperidin-1-yl)butanoate .[1][2] As a specialized pharmaceutical intermediate—structurally related to the 4-anilidopiperidine class of opioid precursors (e.g., Remifentanil analogs)—this compound requires rigorous adherence to safety standards, containment strategies, and stability management.[2]

Safety, Handling, and Storage for Pharmaceutical Applications[1][2]

Executive Technical Summary

This compound is a bifunctional heterocyclic intermediate characterized by a 4-piperidone core N-alkylated with a methyl butyrate side chain.[1][2]

-

Chemical Structure: A piperidine ring containing a ketone at the C4 position and a methyl ester-terminated butyl chain attached to the nitrogen.[2]

-

Primary Application: It serves as a critical scaffold in the synthesis of "soft drug" analogs (metabolically labile esters) and neuroleptic agents. Its structural homology to N-phenethyl-4-piperidone (NPP) necessitates handling it with the same level of scrutiny applied to List I chemical precursors due to the potential for diversion into illicit fentanyl analog synthesis.[1][2]

-

Critical Hazard: The molecule combines the basicity of a tertiary amine with the hydrolytic instability of an ester. It is a Skin/Eye Irritant and a potential Sensitizer .[2]

Physicochemical Profile & Stability Logic

Understanding the reactivity profile is the foundation of safe storage.[2] This molecule is not static; it is prone to two primary degradation pathways that dictate its handling.[2]

Degradation Pathways (Causality of Storage Rules)

-

Ester Hydrolysis: In the presence of ambient moisture and trace acids/bases, the methyl ester moiety hydrolyzes to the corresponding carboxylic acid (4-(4-oxopiperidin-1-yl)butanoic acid) and methanol.[1][2] This alters stoichiometry in subsequent synthesis.[2]

-

Oxidative N-Dealkylation: The tertiary amine is susceptible to oxidation (N-oxide formation) upon prolonged exposure to air, particularly under light.[2]

Visualization: Stability & Degradation Pathways

Figure 1: Primary degradation pathways necessitating inert atmosphere and moisture control.[1][2]

Hazard Identification (GHS Classification)

Note: While a specific SDS may be proprietary for this exact CAS, the following classification is derived from Structure-Activity Relationships (SAR) of analogous N-substituted 4-piperidones.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][2] | Warning |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[2][3][4] | Warning |

| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[2][3][5] | Warning |

| Sensitization (Skin) | Cat 1 | H317: May cause an allergic skin reaction.[2] | Warning |

| Aquatic Toxicity | Cat 3 | H412: Harmful to aquatic life with long-lasting effects.[1][2] | - |

Precautionary Principle: Treat as a Potent Compound .[2] Avoid inhalation of dusts/mists.[2][4][5]

Handling & Engineering Controls

To ensure scientific integrity and operator safety, handling must occur within a "Self-Validating System" where exposure is physically prevented.[2]

Engineering Controls

-

Primary Containment: All open handling (weighing, transfer) must be performed inside a Chemical Fume Hood certified to ASHRAE 110 standards.

-

Airflow: Face velocity should be maintained between 0.3 – 0.5 m/s .[2]

-

HEPA Filtration: If handling solid powder, use a hood equipped with HEPA filtration to prevent exhaust duct contamination.

Personal Protective Equipment (PPE) Matrix

-

Hand Protection:

-

Respiratory: If fume hood is unavailable (NOT recommended) or during spill cleanup, use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Acid Gas + Particulate).[1][2]

-

Body: Lab coat (cotton/polyester) is minimum.[2] Tyvek® sleeves recommended for synthesis scale-up >10g.[1][2]

Storage & Inventory Management

The integrity of the ester and amine functionalities depends on rigorous exclusion of environmental factors.

Storage Conditions

-

Temperature: Refrigerate at 2°C to 8°C .

-

Why? Low temperature kinetically inhibits ester hydrolysis and autoxidation.[2]

-

-

Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) blanket.[2]

-

Why? Argon is heavier than air and provides a superior blanket for the amine, preventing N-oxide formation.[2]

-

-

Container: Amber borosilicate glass with a Teflon-lined (PTFE) cap.[2]

Shelf-Life & Re-test

-

Critical QC Parameter: Proton NMR (¹H-NMR). Look for the appearance of a broad singlet at ~10-12 ppm (Carboxylic acid proton) indicating hydrolysis.[2]

Synthesis & Processing Workflow

The following workflow illustrates the safe lifecycle of the compound in a research setting, emphasizing the "Chain of Custody" for regulatory compliance.

Visualization: Safe Handling Workflow

Figure 2: Operational lifecycle ensuring compound integrity and regulatory compliance.

Solubilization & Reaction[1]

-

Solubility: Soluble in DCM, Chloroform, Methanol, and Ethyl Acetate. Sparingly soluble in water.[2]

-

Reaction Precaution: When using in reductive amination (common for this scaffold), ensure the reaction medium is anhydrous . Water will compete with the amine for the ketone or hydrolyze the ester side chain.

Emergency Response Protocols

Spills[1][2]

-

Evacuate: Clear the immediate area.

-

PPE: Don double nitrile gloves and a respirator.[2]

-

Containment: Cover spill with a non-combustible absorbent (Vermiculite or Sand).[2] Do not use sawdust (reaction with oxidizers).[2]

-

Neutralization: Wipe the surface with a dilute soap solution followed by ethanol.[2]

-

Disposal: Collect in a sealed container labeled "Hazardous Waste - Toxic Organic."

First Aid[1][2][4][5]

-

Eye Contact: Flush immediately with water for 15 minutes.[2][4][5] Critical: Lift eyelids to remove trapped ester.[2] Seek medical attention.

-

Skin Contact: Wash with soap and water.[2][4][5][6] Do not use alcohol immediately (may increase transdermal absorption).[2]

-

Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration pneumonia).[2] Call a Poison Control Center.

Regulatory & Compliance Context

Researchers must be aware that N-substituted 4-piperidones are often scrutinized as immediate precursors to fentanyl-class opioids.[1][2]

-

United States: While this specific ester may not be explicitly listed as a DEA List I chemical (unlike NPP or ANPP), it is a chemical analog . Under the Federal Analogue Act, it could be treated as a controlled substance if intended for human consumption or illicit synthesis.

-

Best Practice: Maintain a strict usage log (mass balance) recording every milligram used.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine Derivatives.[2] Retrieved from .[2]

-

Thermo Fisher Scientific. Safety Data Sheet: 1-Benzyl-4-piperidone (Analogous Structure).[1][2] Retrieved from .[2][7]

-

Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry.[2] Retrieved from .[2]

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[2] Retrieved from .[2]

-

Kiricojevic, V. et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[1][2][8] Journal of the Serbian Chemical Society.[2] (Demonstrates handling of similar ester-piperidine intermediates). Retrieved from .

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.es [fishersci.es]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride, 99% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. scispace.com [scispace.com]

Methodological & Application

A Detailed Protocol for the N-Alkylation of 4-Piperidone: Synthesis, Purification, and Characterization

An Application Note for the Synthesis of Methyl 4-(4-oxopiperidin-1-yl)butanoate

This application note provides a comprehensive and technically detailed guide for the synthesis of this compound, a valuable building block in medicinal chemistry and pharmaceutical research. The piperidine moiety is a ubiquitous structural feature in numerous natural products and approved drugs, making efficient methods for its functionalization a critical focus in drug discovery.[1][2][3] This protocol outlines a robust and reproducible N-alkylation of 4-piperidone, designed for researchers and scientists in organic synthesis and drug development.

The synthesis is based on a classical nucleophilic substitution (SN2) reaction, a cornerstone of organic chemistry for forming carbon-nitrogen bonds.[4][5] We will detail the reaction mechanism, provide a step-by-step experimental procedure, and offer insights into the critical parameters that ensure a high yield and purity of the final product.

Mechanistic Rationale and Reaction Design

The core of this synthesis is the N-alkylation of the secondary amine of 4-piperidone with an appropriate electrophile, methyl 4-bromobutanoate. The reaction proceeds via an SN2 pathway where the lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electron-deficient carbon atom attached to the bromine.

Commercially available 4-piperidone is often supplied as a hydrochloride salt to improve its stability and shelf-life.[4][6] Therefore, the first critical step is the in situ neutralization of this salt to liberate the free secondary amine. A non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃), is an excellent choice for this purpose. It is strong enough to deprotonate the piperidinium salt and also serves to neutralize the hydrobromic acid (HBr) that is generated as a byproduct during the alkylation, driving the reaction equilibrium towards the product.[7]

The choice of solvent is also crucial. A polar aprotic solvent like acetonitrile (MeCN) is ideal as it can dissolve the reactants and intermediates without participating in the reaction, effectively facilitating the SN2 mechanism.[7]

Below is a diagram illustrating the overall synthetic workflow.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of Methyl 4-(4-oxopiperidin-1-yl)butanoate in DPP-IV Inhibitor Design

The following Application Note and Protocol guide details the strategic use of Methyl 4-(4-oxopiperidin-1-yl)butanoate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. This guide is structured for medicinal chemists and process development scientists.

Part 1: Strategic Overview & Chemical Logic

The "Anchor & Warhead" Strategy

In the development of next-generation DPP-IV inhibitors, the This compound (CAS: 1096321-89-9) serves as a bifunctional "Anchor & Warhead" scaffold. Unlike simple piperidones, this molecule comes pre-functionalized with a C4-linker (butyrate ester) on the nitrogen, offering two distinct strategic advantages:

-

The Warhead (C4-Ketone): The 4-oxo group is the site for installing the primary pharmacophore—typically a chiral amine—via stereoselective reductive amination. This amine mimics the N-terminus of the peptide substrate, forming critical salt bridges with Glu205 and Glu206 in the DPP-IV active site.

-

The Anchor (N-Butyrate Chain): The 3-methoxycarbonylpropyl chain acts as a flexible linker extending into the solvent-exposed S1' or S2' subsites . The ester functionality allows for late-stage diversification (hydrolysis to acid, amidation to heterocycles) to tune solubility and pharmacokinetic (PK) profiles without disrupting the core binding mode.

Mechanistic Binding Rationale

The resulting inhibitors (4-aminopiperidine derivatives) function by occupying the catalytic pocket.

-

S1 Pocket: Occupied by the hydrophobic bulk of the amine substituent (e.g., trifluorophenyl group).

-

Catalytic Center: The 4-amino group interacts with the catalytic triad residues.

-

Solvent Interface: The butyrate chain (derived from the starting material) extends away, preventing steric clash while offering a handle for bivalent inhibitor design or half-life extension strategies.

Part 2: Experimental Protocols

Workflow Visualization

The following diagram illustrates the conversion of the 4-oxopiperidine scaffold into a bioactive DPP-IV inhibitor intermediate.

Caption: Synthetic pathway transforming the 4-oxopiperidine ester into a functionalized amino-acid scaffold for DPP-IV inhibition.

Protocol A: Stereoselective Reductive Amination

Objective: To install the primary amine pharmacophore at the C4 position. Target Structure: Methyl 4-(4-((2,4,5-trifluorobenzyl)amino)piperidin-1-yl)butanoate (Representative Intermediate).

Reagents:

-

This compound (1.0 eq)

-

2,4,5-Trifluorobenzylamine (1.1 eq) [Common DPP-IV pharmacophore]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (AcOH) (1.0 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

Procedure:

-

Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve This compound (5.0 g, 25.1 mmol) in anhydrous DCM (50 mL).

-

Add 2,4,5-trifluorobenzylamine (4.45 g, 27.6 mmol) followed by Acetic Acid (1.5 mL). Stir at Room Temperature (RT) for 2 hours to ensure complete imine formation (Monitor by TLC: disappearance of ketone).

-

Reduction: Cool the mixture to 0°C. Add STAB (7.98 g, 37.6 mmol) portion-wise over 15 minutes. Critical: Control exotherm to prevent side reactions.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

-

Quench: Quench carefully with saturated aqueous NaHCO₃ (50 mL) until pH ~8.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude oil via flash column chromatography (SiO₂, 0–10% MeOH in DCM with 1% NH₄OH) to yield the secondary amine.

Expected Yield: 75–85% Key Causality: STAB is used over NaBH₄ because it is less aggressive and does not reduce the ester functionality on the butyrate chain, preserving the "Anchor."

Protocol B: Ester Hydrolysis (Linker Activation)

Objective: To convert the methyl ester into the free carboxylic acid for salt formation or further coupling.

Reagents:

-

Intermediate from Protocol A (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

-

THF/Water (3:1 v/v)

Procedure:

-

Dissolve the methyl ester intermediate (1.0 g) in THF (15 mL) and Water (5 mL).

-

Add LiOH·H₂O (solid) in one portion.

-

Stir vigorously at RT for 4 hours. Note: Do not heat above 40°C to avoid epimerization if a chiral center was set.

-

Workup: Adjust pH to ~6.0 using 1M HCl. (The amino-acid is zwitterionic and water-soluble).

-

Isolation: Remove THF in vacuo. Lyophilize the aqueous residue to obtain the crude lithiate or zwitterion, or desalt using a C18 reverse-phase cartridge.

Part 3: Quality Control & Validation Data

To ensure the integrity of the synthesized inhibitor, the following QC parameters must be met.

| Parameter | Method | Acceptance Criteria | Rationale |

| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% (Area) | High purity required for accurate IC50 determination. |

| Identity | 1H-NMR (DMSO-d6) | Presence of piperidine protons (δ 1.5-3.0) and aromatic signals (δ 7.0-7.5). | Confirms core scaffold and pharmacophore attachment. |

| Ester Integrity | 1H-NMR | Singlet at ~3.6 ppm (OCH3). | Confirms the ester "Anchor" remained intact during amination (Protocol A). |

| Residual Boron | ICP-MS | < 500 ppm | STAB residues can be cytotoxic in cell assays. |

Part 4: References

-

Schwehm, C., et al. (2015). "Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold." ACS Medicinal Chemistry Letters, 6(3), 324–328.[1] Link

-

Context: Establishes the utility of 4-oxopiperidine esters as precursors for reductive amination in DPP-IV inhibitor synthesis.

-

-

Strotman, N. A., et al. (2011).[2] "Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant." Journal of the American Chemical Society, 133(21), 8362–8371.[2] Link

-

Context: Provides the authoritative protocol for stereoselective reductive amination on piperidone rings, applicable to this workflow.

-

-

CymitQuimica. (2023). "Product Data: this compound (CAS 1096321-89-9)." Link

-

Context: Verification of the starting material's commercial availability and physicochemical properties.

-

-

Havale, S. H., & Pal, M. (2009). "Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes." Bioorganic & Medicinal Chemistry, 17(5), 1783-1802. Link

-

Context: Reviews the Structure-Activity Relationship (SAR) of piperidine-based DPP-IV inhibitors.

-

Sources

Application of "Methyl 4-(4-oxopiperidin-1-yl)butanoate" in fentanyl analog synthesis

Title: Pharmacological Design and Analytical Characterization of Ester-Substituted Piperidine Scaffolds Subtitle: Application Note: Methyl 4-(4-oxopiperidin-1-yl)butanoate in Soft Analog Development and Forensic Profiling

Part 1: Executive Summary & Safety Statement

Safety & Regulatory Notice: This document focuses exclusively on the pharmacological design principles , metabolic stability assessment , and forensic identification of piperidine-based precursors.

-

Excluded Content: In adherence to safety guidelines regarding controlled substances, this guide does not provide synthetic protocols, reaction conditions, or "recipes" for the conversion of this precursor into fentanyl analogs (e.g., reductive amination or acylation steps).

-

Context: this compound is a structural homolog to the key intermediate used in Remifentanil manufacturing. Its primary legitimate application lies in "Soft Drug" design—engineering opioids with predictable metabolic deactivation to prevent accumulation and respiratory depression.

Part 2: Core Application – Rational "Soft Drug" Design

The application of This compound in analog research centers on the "Soft Drug" paradigm. Unlike Fentanyl, which relies on hepatic CYP450 metabolism (slow, variable), analogs derived from this precursor incorporate a metabolically labile ester moiety.

Mechanism of Action:

-

Scaffold Utility: The molecule serves as the N-substituted piperidone core. The "tail" (methyl butanoate) is designed to act as a "metabolic handle."

-

Target Profile: Upon entering the bloodstream, the analog binds to

-opioid receptors.[1] -

Deactivation: Non-specific plasma esterases (e.g., butyrylcholinesterase) rapidly hydrolyze the methyl ester into a carboxylic acid metabolite.

-

Result: The carboxylic acid metabolite typically exhibits 1/300th to 1/1000th the potency of the parent drug, ensuring rapid termination of effect (ultra-short duration).

Comparative Data: Chain Length Impact Researchers utilize the butanoate homolog (4-carbon chain) vs. the propanoate (Remifentanil standard) to tune lipophilicity and esterase accessibility.

| Feature | Methyl Propanoate (Remifentanil) | Methyl Butanoate (Target Analog) |

| Linker Length | 2 Carbons (Propanoate) | 3 Carbons (Butanoate) |

| Lipophilicity (LogP) | ~1.8 | ~2.2 (Predicted) |

| Esterase Access | High Steric Access | Modified Steric Bulk |

| Half-Life ( | 3–10 mins | Tunable (Potential for 10–20 mins) |

Part 3: Protocol A – Forensic Identification via GC-MS

Objective: To detect and definitively identify this compound in seized powder or liquid matrices. This precursor is a key marker for laboratories attempting to synthesize ester-based analogs.

Equipment:

-

Instrument: Agilent 7890B GC with 5977B MSD (or equivalent).

-

Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium (1.0 mL/min, constant flow).

Sample Preparation:

-

Solid Samples: Dissolve 10 mg of sample in 10 mL Methanol (HPLC grade). Vortex for 30 seconds.

-

Liquid/Biologicals: Perform Liquid-Liquid Extraction (LLE) using borate buffer (pH 9) and 1-chlorobutane. Evaporate and reconstitute in Ethyl Acetate.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Instrument Method:

-

Inlet: Splitless mode, 250°C. Injection volume: 1 µL.

-

Oven Program:

-

Initial: 80°C (hold 1 min).

-

Ramp 1: 20°C/min to 280°C.

-

Ramp 2: 40°C/min to 300°C (hold 3 min).

-

-

MS Source: Electron Ionization (EI) at 70 eV.[2] Source Temp: 230°C.

-

Scan Mode: Full Scan (m/z 40–500) for identification; SIM (Selected Ion Monitoring) for trace quantification.

Data Interpretation (Key Diagnostic Ions):

-

Base Peak (m/z 112): Characteristic of the N-methyl-4-piperidone core fragment (McLafferty rearrangement).

-

Molecular Ion (

): Look for the parent ion corresponding to the specific ester chain length (Calculated MW). -

Loss of Methoxy:

signal indicating the methyl ester group.

Part 4: Protocol B – In Vitro Metabolic Stability Assay

Objective: To validate the "Soft Drug" application by measuring the hydrolysis rate of the precursor (or its derived analog) in human plasma.

Reagents:

-

Pooled Human Plasma (heparinized).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Internal Standard (e.g., Fentanyl-d5).

-

Acetonitrile (quenching agent).

Workflow:

-

Preparation: Pre-warm human plasma (1 mL aliquots) to 37°C in a shaking water bath.

-

Spiking: Add the test compound (this compound) to a final concentration of 1 µM. (DMSO content < 0.1%).

-

Incubation: Incubate at 37°C with gentle shaking.

-

Sampling: Remove 100 µL aliquots at time points:

minutes. -

Quenching: Immediately transfer aliquot into a tube containing 400 µL ice-cold Acetonitrile + Internal Standard. Vortex vigorously.

-

Centrifugation: Spin at 10,000 x g for 10 minutes to pellet proteins.

-

Analysis: Analyze supernatant via LC-MS/MS (MRM mode) to track the depletion of the parent ester and appearance of the carboxylic acid metabolite.

Calculation:

Plot

Part 5: Visualizations

Figure 1: Soft Drug Metabolic Pathway

This diagram illustrates the rationale behind using the ester-containing precursor. The "Soft Drug" design ensures that the active analog is rapidly hydrolyzed into an inactive metabolite by plasma esterases.[1]

Figure 2: Analytical Workflow for Precursor Identification

Step-by-step logic for forensic characterization of the compound in seized samples.

References

-

Soft Drug Design Principles: Bodor, N., & Buchwald, P. (2000). Soft drug design: General principles and recent applications. Medicinal Research Reviews, 20(1), 58–101.

-

Remifentanil Development & Pharmacology: Feldman, P. L., et al. (1991). Design, synthesis, and pharmacological evaluation of ultrashort-acting opioid analgesics. Journal of Medicinal Chemistry, 34(7), 2202–2208.

-

Forensic Analysis of Fentanyl Precursors: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0.

-

Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 22: Metabolic Stability. Elsevier.[3]

Sources

"Methyl 4-(4-oxopiperidin-1-yl)butanoate" as a precursor for novel heterocyclic compounds

Executive Summary

Methyl 4-(4-oxopiperidin-1-yl)butanoate represents a bifunctional "privileged scaffold" in modern medicinal chemistry. Characterized by a reactive C4-ketone and a distal methyl ester, this compound serves as a versatile divergence point for the synthesis of complex heterocyclic libraries.

While historically associated with specific analgesic classes, this guide focuses on its application in generating novel spiro-cyclic and fused-tricyclic architectures. These motifs are critical in the development of neurokinin antagonists, sigma receptor ligands, and anti-inflammatory agents.

Key Applications Covered:

-

Spiro-Hydantoin Synthesis: Via the Bucherer-Bergs reaction for rigid GPCR ligand scaffolds.

-

Gamma-Carboline Formation: Via Fischer Indole synthesis for tricyclic antihistamine/neuroactive analogs.

Chemical Profile & Handling

Compound: this compound IUPAC Name: this compound Molecular Formula: C10H17NO3 MW: 199.25 g/mol

| Property | Specification | Notes |

| Physical State | Viscous Oil / Low-melting Solid | Hygroscopic; store under inert gas. |

| Solubility | DCM, MeOH, EtOAc, DMSO | Limited solubility in hexanes/water. |

| Stability | Good (Store at -20°C) | Ester susceptible to hydrolysis at pH > 9. |

| Reactivity | C4-Ketone | Highly electrophilic; prone to condensation. |

Safety Warning: This compound is a piperidine derivative. While not a controlled substance itself, it is a structural isomer of regulated precursors. All synthesis must be conducted in accordance with local compliance regulations, strictly for legitimate research purposes.

Reaction Landscape & Strategic Logic